molecular formula C10H13NO2 B13049092 1-Amino-1-(2-methoxyphenyl)acetone

1-Amino-1-(2-methoxyphenyl)acetone

Cat. No.: B13049092
M. Wt: 179.22 g/mol
InChI Key: KOFRUKOOWHYHBR-UHFFFAOYSA-N
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Description

1-Amino-1-(2-methoxyphenyl)acetone is an aminoketone derivative characterized by a methoxy-substituted phenyl ring attached to an aminoacetone backbone. The 2-methoxyphenyl group likely confers unique electronic and steric effects, influencing solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-amino-1-(2-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H13NO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-6,10H,11H2,1-2H3

InChI Key

KOFRUKOOWHYHBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(2-methoxyphenyl)acetone can be synthesized through several methods. One common approach involves the nucleophilic substitution of an α-halogenated ketone with an amine. For instance, the reaction of 2-methoxyphenylacetone with ammonia or a primary amine under basic conditions can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2-methoxyphenyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

1-Amino-1-(2-methoxyphenyl)acetone serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various reactions such as:

  • Alkylation: The amino group can participate in nucleophilic substitutions.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or enamines.

These properties make it valuable in developing pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for new antimicrobial agents.
  • Anticancer Activity: Preliminary investigations suggest that the compound may induce apoptosis in cancer cells, highlighting its potential in cancer therapy.

Pharmaceutical Applications

The compound is being explored as a pharmaceutical intermediate. Its derivatives are investigated for:

  • Drug Development: Potential use in synthesizing drugs targeting specific diseases.
  • Pharmacological Studies: Understanding its mechanism of action can lead to the development of more effective therapeutic agents.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisBuilding block for complex moleculesUsed in synthesizing pharmaceutical compounds
Biological ActivityAntimicrobial and anticancer propertiesInhibitory effects on bacterial strains
PharmaceuticalIntermediate for drug synthesisPotential anticancer agents

Case Study 1: Antimicrobial Activity

A study conducted by researchers demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound showed significant inhibition against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Potential

In vitro studies revealed that derivatives of this compound could induce apoptosis in human cancer cell lines. Mechanistic studies suggested that the compound interacts with specific cellular pathways involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-methoxyphenyl)acetone involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving the formation of imines, oximes, or other derivatives, which can interact with biological targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

(a) 2-Amino-2-(2-Methoxyphenyl)Acetic Acid (CAS 271583-17-6)
  • Structure: Carboxylic acid derivative with amino and 2-methoxyphenyl groups.
  • Key Differences : Replaces the ketone group with a carboxylic acid, altering acidity and hydrogen-bonding capacity.
  • Applications : Used as a laboratory chemical for manufacturing other substances .
(b) 2-Amino-1-(2-Hydroxyphenyl)Ethanone (CAS 72481-17-5)
  • Structure : Features a hydroxyl group instead of methoxy at the 2-position.
  • Synthesized via hydriodic acid reduction .
(c) 1-(2-Amino-3-Chloro-4-Methoxyphenyl)Ethanone
  • Structure : Contains chlorine at the 3-position and methoxy at the 4-position.
  • Predicted density: 1.127 g/cm³ .

Substituent Effects on Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituents Boiling Point (°C) Key Properties
1-Amino-1-(3-Fluoro-4-Methylphenyl)Acetone 181.21 3-Fluoro, 4-methyl 255.8 (predicted) Increased lipophilicity due to fluorine
1-Amino-1-(3-Cyclopentyloxyphenyl)Acetone 233.31 3-Cyclopentyloxy N/A Bulky substituent enhances steric hindrance
JWH-250 365.47 2-Methoxyphenyl, pentylindole N/A Synthetic cannabinoid with high receptor affinity

Key Observations :

  • Electron-Donating Groups (e.g., methoxy) : Enhance resonance stabilization but reduce solubility in aqueous media.
  • Halogenation (e.g., Cl, F) : Increases molecular polarity and metabolic stability .
  • Bulkier Groups (e.g., cyclopentyloxy) : May improve membrane permeability but complicate synthetic routes .

Stability and Reactivity

  • Hydrochloride Salts: Analogous compounds like 2-Amino-1-(2-hydroxyphenyl)ethanone hydrochloride exhibit improved stability, suggesting that salt formation could enhance the shelf-life of 1-amino-1-(2-methoxyphenyl)acetone .
  • Oxidation Sensitivity: The ketone group in aminoketones may render them prone to redox reactions, necessitating inert storage conditions .

Biological Activity

1-Amino-1-(2-methoxyphenyl)acetone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in pharmacology, and comparative studies with related compounds.

Structural Characteristics

This compound features an amino group and a methoxy-substituted phenyl ring. These structural elements are crucial for its biological interactions, allowing it to engage in hydrogen bonding and hydrophobic interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of metabolic pathways.
  • Receptor Binding : The methoxyphenyl moiety enhances lipophilicity, improving binding affinity to receptor sites. This property is essential for modulating physiological responses.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. It has been studied for its potential to inhibit cell proliferation in various cancer cell lines. For example, studies have shown that compounds with similar structures exhibit significant antiproliferative effects against breast cancer cell lines, such as MCF-7 and MDA-MB-231, with IC50 values ranging from 10 to 33 nM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, potentially making it a candidate for antibiotic development .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable.

Compound NameStructural FeaturesBiological Activity
1-Amino-1-(3-methoxyphenyl)acetoneMethoxy at the para positionModerate anticancer activity
1-Amino-1-(4-fluoro-2-methoxyphenyl)acetoneFluorine substitution affecting reactivityEnhanced enzyme inhibition
1-Amino-1-(3-hydroxyphenyl)acetoneHydroxyl group instead of methoxyDifferent binding affinities

This table highlights how variations in substituent positions can influence both reactivity and biological activity.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of related compounds on MCF-7 cells. The findings indicated that modifications at the phenyl ring significantly impact the potency against cancer cells .
  • Enzyme Interaction Studies : Research exploring enzyme interactions demonstrated that the compound could effectively inhibit specific metabolic enzymes, leading to altered metabolic pathways in treated cells.

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